molecular formula C17H10N2O3S B3007417 N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 67733-18-0

N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B3007417
CAS No.: 67733-18-0
M. Wt: 322.34
InChI Key: LJJITSQRKQKUBE-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a suitable solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chromene or benzothiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combined benzothiazole and chromene structures, which confer distinct biological activities and potential applications in various fields. Its ability to undergo diverse chemical reactions further enhances its versatility as a chemical scaffold.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3S/c20-12-9-14(22-13-7-3-1-5-10(12)13)16(21)19-17-18-11-6-2-4-8-15(11)23-17/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJITSQRKQKUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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